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molecular formula C14H15N3O2 B8654886 4-[2-(2-Methoxynicotinamido)-ethyl]pyridine CAS No. 58804-11-8

4-[2-(2-Methoxynicotinamido)-ethyl]pyridine

Cat. No. B8654886
M. Wt: 257.29 g/mol
InChI Key: XTNWKPOKQRVXKM-UHFFFAOYSA-N
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Patent
US03933830

Procedure details

A 3 liter, three neck, round bottom flask equipped with a mechanical stirrer, reflux condenser and dropping funnel was charged with 4-(2-aminoethyl)pyridine (61.0 g., 0.5 mole) in 50 ml. of methylene chloride. Sodium carbonate (124.0 g., 1.0 mole) in water was added in one portion, and with stirring the heterogeneous reaction mixture was cooled in an ice-bath. 2-Methoxynicotinyl chloride (86 g., 0.5 mole) in methylene chloride (500 ml.) was added drop-wise and the mixture was allowed to warm to room temperature as vigorous stirring was continued for 2 hours. At this point the organic layer was removed and the aqueous layer extracted twice with 100 ml. portions of methylene chloride. The combined organic layers were then extracted three times with cold, dilute (0.5N) sodium hydroxide. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to a yellow oil, which solidified upon standing, affording 97 g. (0.37 mmole, 75%) of product. Recrystallization from cyclohexane gave the analytical sample, a white crystalline solid, m.p. 84°-87°.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
product
Quantity
0.37 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[C:10](=[O:13])([O-])[O-].[Na+].[Na+].[CH3:16][O:17][C:18]1[N:25]=[CH:24][CH:23]=[CH:22][C:19]=1CCl>O.C(Cl)Cl>[CH3:16][O:17][C:18]1[N:25]=[CH:24][CH:23]=[CH:22][C:19]=1[C:10]([NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)=[O:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
NCCC1=CC=NC=C1
Step Two
Name
Quantity
124 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
86 g
Type
reactant
Smiles
COC1=C(CCl)C=CC=N1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
product
Quantity
0.37 mmol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring the heterogeneous reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 liter, three neck, round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
STIRRING
Type
STIRRING
Details
as vigorous stirring
CUSTOM
Type
CUSTOM
Details
At this point the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with 100 ml
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were then extracted three times with cold,
ADDITION
Type
ADDITION
Details
dilute (0.5N) sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil, which
CUSTOM
Type
CUSTOM
Details
affording 97 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from cyclohexane
CUSTOM
Type
CUSTOM
Details
gave the analytical sample

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C(C(=O)NCCC2=CC=NC=C2)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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